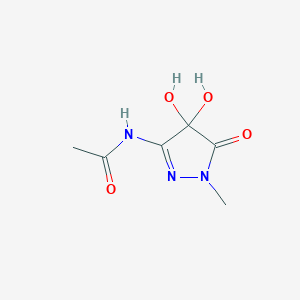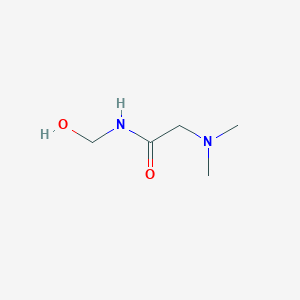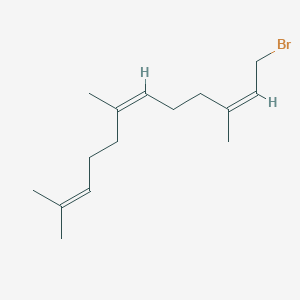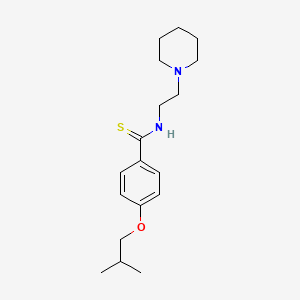![molecular formula C12H19NO B13807624 N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide CAS No. 827624-41-9](/img/structure/B13807624.png)
N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)-: is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)- typically involves the reaction of 7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane with acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
- Norbornane, 7,7-dimethyl-2-methylene-
- α-Fenchene
- Fenchene
- 7,7-Dimethyl-2-methylenenorbornane
Comparison: Compared to these similar compounds, ACETAMIDE,N-(7,7-DIMETHYL-2-METHYLENEBICYCLO[2.2.1]HEPT-1-YL)- is unique due to its acetamide functional group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is desired .
Properties
CAS No. |
827624-41-9 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(7,7-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C12H19NO/c1-8-7-10-5-6-12(8,11(10,3)4)13-9(2)14/h10H,1,5-7H2,2-4H3,(H,13,14) |
InChI Key |
KBZLRPOKEGQJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CCC(C1(C)C)CC2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)


![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)


